molecular formula C24H27N5O2S B12474108 N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

N-[4-(5-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide

Cat. No.: B12474108
M. Wt: 449.6 g/mol
InChI Key: SZGPYZRQYXYECF-UHFFFAOYSA-N
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Description

N-[4-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)PHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a cyclohexylcarbamoyl group, a methylsulfanyl group, and a triazolylphenylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)PHENYL]BENZAMIDE typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the phenyl and benzamide groups. The cyclohexylcarbamoyl and methylsulfanyl groups are then added through specific reactions under controlled conditions. Common reagents used in these reactions include cyclohexyl isocyanate, methylthiol, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines

Scientific Research Applications

N-[4-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)PHENYL]BENZAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

N-[4-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)PHENYL]BENZAMIDE can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of N-[4-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-4-METHYL-1,2,4-TRIAZOL-3-YL)PHENYL]BENZAMIDE.

Properties

Molecular Formula

C24H27N5O2S

Molecular Weight

449.6 g/mol

IUPAC Name

N-[4-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]benzamide

InChI

InChI=1S/C24H27N5O2S/c1-29-22(27-28-24(29)32-16-21(30)25-19-10-6-3-7-11-19)17-12-14-20(15-13-17)26-23(31)18-8-4-2-5-9-18/h2,4-5,8-9,12-15,19H,3,6-7,10-11,16H2,1H3,(H,25,30)(H,26,31)

InChI Key

SZGPYZRQYXYECF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2CCCCC2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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